ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate
Description
ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate is a complex organic compound with a unique structure that includes a benzofuran ring, a benzoyl group, and a dimethylsulfamoyl group
Properties
IUPAC Name |
ethyl 3-[[4-(dimethylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-4-27-20(24)18-17(15-7-5-6-8-16(15)28-18)21-19(23)13-9-11-14(12-10-13)29(25,26)22(2)3/h5-12H,4H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTRMEGUGUEQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the benzoyl and dimethylsulfamoyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and sulfonamide-containing molecules. Examples include:
- Ethyl 3-[[4-(methylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxylate
- Ethyl 3-[[4-(ethylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxylate
Uniqueness
ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzofuran moiety linked to a dimethylsulfamoyl substituent and an ethyl ester group. The molecular formula is , with a molecular weight of approximately 372.42 g/mol. The presence of the dimethylsulfamoyl group enhances its solubility and bioactivity.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, derivatives of benzofuran have been evaluated for their inhibitory effects against SARS-CoV-2 proteins, demonstrating strong binding affinities through molecular docking studies. These findings suggest that modifications in the benzofuran structure can enhance antiviral properties, potentially making this compound a candidate for further development against viral infections .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of related benzofuran compounds have been assessed using various cancer cell lines. For example, in vitro studies showed that certain derivatives displayed potent cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells, as evidenced by IC50 values significantly higher than 150 µM in non-cancerous 3T3 cell lines . This selective cytotoxicity is crucial for developing therapeutic agents that target cancer cells without damaging healthy tissues.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Some benzofuran derivatives have been shown to inhibit key enzymes involved in cancer progression and viral replication.
- Induction of Apoptosis : Compounds within this class can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : They may interfere with specific signaling pathways that are often dysregulated in cancer and viral infections.
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate?
Methodological Answer: The synthesis typically involves:
Benzofuran Core Formation : Cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base (e.g., sodium carbonate) .
Amide Coupling : Reaction of the benzofuran-2-carboxylate intermediate with 4-(dimethylsulfamoyl)benzoyl chloride under reflux in aprotic solvents (e.g., dichloromethane) .
Purification : Column chromatography or recrystallization to isolate the final product.
Key Variables : Solvent polarity, reaction temperature (often 80–120°C), and catalyst use (e.g., DMAP for amidation) .
Q. How is the compound characterized post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±1 ppm accuracy) .
- Differential Scanning Calorimetry (DSC) : Determines melting point and thermal stability (critical for storage conditions) .
- HPLC : Purity assessment (>95% for biological assays) .
Q. Table 1: Comparative Synthesis Conditions from Literature
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amidation | Dichloromethane | 25 | DMAP | 78 | |
| Cyclization | NMP | 120 | Na₂CO₃ | 65 |
Advanced Research Questions
Q. How can experimental designs optimize reaction yields for this compound?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (0.1–1.0 eq.), and reaction time .
- Continuous Flow Chemistry : Reduces side reactions in amidation steps by controlling residence time and mixing efficiency .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation to halt reactions at optimal conversion .
Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Assay Standardization : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent carriers (DMSO concentration ≤0.1%) .
- Structural-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing dimethylsulfamoyl with piperazine) to isolate contributing functional groups .
- Meta-Analysis : Use computational tools (e.g., PubChem BioAssay) to aggregate data and identify outliers .
Q. Table 2: Biological Activity Contradictions and Resolutions
| Reported IC₅₀ (μM) | Cell Line | Proposed Resolution | Reference |
|---|---|---|---|
| 2.5 ± 0.3 | MCF-7 | Validate with 3D tumor spheroid models | |
| 12.1 ± 1.5 | A549 | Check for P-glycoprotein efflux interference |
Q. What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to sulfotransferases or kinase domains (e.g., EGFR), prioritizing poses with lowest ΔG .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .
- DFT Calculations : Gaussian09 optimizes electrostatic potential maps to identify nucleophilic/electrophilic regions for SAR .
Key Research Challenges and Innovations
- Stability Under Physiological Conditions : Hydrolysis of the ester group at pH > 8 requires prodrug strategies (e.g., PEGylation) .
- Selectivity in Polypharmacology : Off-target effects (e.g., COX-2 inhibition) necessitate proteome-wide screening via affinity chromatography .
Q. Figure 1: Proposed SAR Modifications
Core Structure: Benzofuran-2-carboxylate
R1: Dimethylsulfamoyl (Critical for solubility)
R2: Ethyl ester (Modify to methyl for metabolic stability)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
